6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid
CAS No.:
Cat. No.: VC20513818
Molecular Formula: C10H17NO6
Molecular Weight: 247.24 g/mol
* For research use only. Not for human or veterinary use.
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid -](/images/structure/VC20513818.png)
Specification
Molecular Formula | C10H17NO6 |
---|---|
Molecular Weight | 247.24 g/mol |
IUPAC Name | 6,6-dimethoxy-2-azaspiro[3.3]heptane;oxalic acid |
Standard InChI | InChI=1S/C8H15NO2.C2H2O4/c1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h9H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Standard InChI Key | XJVZIFCTVKOLPU-UHFFFAOYSA-N |
Canonical SMILES | COC1(CC2(C1)CNC2)OC.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
6,6-Dimethoxy-2-azaspiro[3.3]heptane; oxalic acid features a bicyclic spiro[3.3]heptane core, where one ring incorporates a nitrogen atom (azaspiro) and the other is functionalized with two methoxy groups at the 6-position. The oxalic acid moiety is likely ionically associated or hydrogen-bonded to the azaspiro amine, forming a salt or co-crystal. Key structural attributes include:
-
Molecular formula: Hypothesized as (azaspiro + oxalic acid).
-
Molecular weight: ~275.25 g/mol (calculated).
-
Functional groups: Tertiary amine, methoxy ethers, and carboxylic acid derivatives.
The spirocyclic architecture imposes significant steric constraints, potentially enhancing metabolic stability compared to linear analogs. The methoxy groups contribute electron-donating effects, while the oxalic acid may facilitate solubility in polar solvents .
Synthetic Pathways and Optimization
Although no direct synthesis of 6,6-dimethoxy-2-azaspiro[3.3]heptane; oxalic acid has been reported, analogous spirocyclic compounds provide a framework for retrosynthetic analysis. A plausible route involves:
-
Core Construction: Cyclization of a diamine precursor with a ketone or ester to form the spiro[3.3]heptane骨架.
-
Methoxy Introduction: Alkylation or nucleophilic substitution to install methoxy groups.
-
Oxalic Acid Integration: Salt formation via acid-base reaction between the spirocyclic amine and oxalic acid.
A patent detailing the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (CN102442934A) offers relevant insights . Key steps from this methodology include:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Reduction | LiAlH, THF, 0–20°C | 96% |
2 | Protection | TsCl, pyridine | 80% |
3 | Ring Closure | o-Nitrobenzenesulfonamide, KCO | 55% |
4 | Deprotection | Thiophenol, KCO, DMF | 90% |
5 | BOC Protection | BOCO, alkaline conditions | 82% |
Adapting these steps, methoxy groups could be introduced prior to cyclization using methylating agents (e.g., dimethyl sulfate), followed by oxalic acid coupling under mild acidic conditions.
Comparative Analysis with Analogous Compounds
The following table contrasts 6,6-dimethoxy-2-azaspiro[3.3]heptane; oxalic acid with related spirocyclic amines:
The methoxy and oxalic acid groups in the target compound likely enhance water solubility and metal-chelation capacity compared to methyl or ketone analogs .
Challenges and Future Directions
Current synthetic routes to azaspiro compounds face limitations in yield and scalability, particularly during cyclization and protection/deprotection steps . Future research should prioritize:
-
Catalytic Asymmetric Synthesis: To access enantiopure spirocyclic derivatives.
-
In Silico Modeling: Predicting receptor binding modes using molecular docking.
-
Biological Screening: Assessing toxicity, pharmacokinetics, and target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume